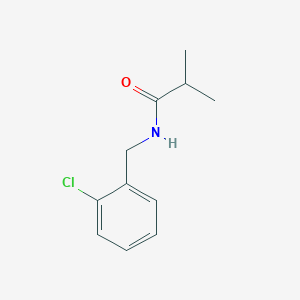

N-(2-chlorobenzyl)-2-methylpropanamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-8(2)11(14)13-7-9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHPDMWKOSRTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801348451 | |

| Record name | N-(2-Chlorobenzyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801348451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights key structural analogs of N-(2-chlorobenzyl)-2-methylpropanamide, emphasizing differences in substituents, molecular weight, and functional groups:

Key Observations :

- Aromatic Systems : Compounds with naphthalenyl groups () exhibit higher molecular weights and enhanced lipophilicity, which could influence membrane permeability.

- Functional Groups : Methoxy groups () improve aqueous solubility, whereas halogens (Cl) and benzoyl moieties () enhance electrophilicity.

Physicochemical Properties

- Molecular Weight : At 211.69 g/mol, the target compound is smaller than analogs with extended aromatic systems (e.g., 380.89 g/mol for ), favoring better diffusion through biological membranes.

- Lipophilicity : The logP value is estimated to be ~2.5 (calculated via ChemDraw), lower than diphenylethyl derivatives (e.g., ~4.2 for ) but higher than methoxy-containing analogs (e.g., ~1.8 for ).

- Solubility : The ortho-chlorine may reduce aqueous solubility compared to para-substituted derivatives due to increased steric effects.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-2-methylpropanamide, and how can reaction conditions be optimized for yield and purity?

- The compound is typically synthesized via nucleophilic substitution or amide coupling. A common approach involves reacting 2-chlorobenzylamine with 2-methylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions in a polar aprotic solvent like dichloromethane. Optimization may involve varying reaction temperature (0–25°C), stoichiometry, or using coupling agents like HATU for improved efficiency . Purity is assessed via HPLC or GC-MS, with yields typically ranging from 60–85% depending on solvent choice and purification methods (e.g., column chromatography) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the amide bond (δ ~7.5–8.0 ppm for NH in DMSO-d6) and chlorobenzyl aromatic protons (δ ~7.2–7.4 ppm).

- FTIR : Peaks at ~1650–1680 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm the amide group.

- HPLC/GC-MS : Used to assess purity and quantify residual solvents or byproducts.

- X-ray crystallography : For structural elucidation, SHELX programs (e.g., SHELXL) are widely employed for refining crystal structures .

Q. What are the common chemical transformations of this compound in organic synthesis?

- Reduction : The amide group can be reduced with LiAlH to yield the corresponding amine.

- Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, producing 2-methylpropanoic acid and 2-chlorobenzylamine.

- Substitution : The chloro group on the benzyl ring can undergo SNAr reactions with nucleophiles (e.g., sodium methoxide) under reflux conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Discrepancies in unit cell parameters or bond angles may arise from polymorphism or twinning. Use high-resolution synchrotron data and twin refinement algorithms in SHELXL. For ambiguous electron density, DFT calculations (e.g., B3LYP/6-31G*) can validate proposed geometries .

Q. What strategies are employed to analyze the reaction mechanism of this compound in nucleophilic substitution reactions?

- Kinetic studies : Monitor reaction progress via UV-Vis or F NMR (if using fluorinated nucleophiles).

- Isotopic labeling : O or N isotopes help track bond cleavage/formation in hydrolysis pathways.

- Computational modeling : Gaussian or ORCA software can simulate transition states and activation energies for SN1/SN2 pathways .

Q. How does structural modification of this compound influence its biological activity?

- Replace the 2-chlorobenzyl group with fluorinated or electron-withdrawing substituents to modulate lipophilicity and target binding. For example, 4-fluoro analogs show enhanced enzyme inhibition due to increased electronegativity. SAR studies often pair synthesis with in vitro assays (e.g., IC measurements against proteases or kinases) .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth. Use mixed solvents (DCM/hexane) or vapor diffusion techniques. For twinning, optimize cooling rates or employ seeding methods. High-throughput screening with robotic crystallizers (e.g., Gryphon LCP) identifies ideal conditions .

Q. How can researchers validate contradictory biological activity data for this compound across studies?

- Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm results. Meta-analyses of published data should account for batch variability in compound synthesis .

Methodological Notes

- Data Contradiction Analysis : Always cross-validate results using multiple techniques (e.g., LC-MS + NMR for purity; X-ray + DFT for structure).

- Experimental Design : Include controls for solvent effects, catalytic residues, and atmospheric moisture in sensitive reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.